REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]#[N:8])[N:6]=1.[CH2:9]([Mg]Br)[CH3:10].B(F)(F)F.[OH-].[Na+]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2([NH2:8])[CH2:10][CH2:9]2)[N:6]=1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=C(N1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
etherate (16.7 ml, 115 mmol, 2.5 eq) was added slowly at ambient temperature
|
Type
|
STIRRING
|
Details
|
the above solution was stirred at ambient temperature for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by combiflash chromotography
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
CC=1OC=C(N1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |